molecular formula C11H19F3N2O2 B13525414 tert-butyl N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate

tert-butyl N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate

Cat. No.: B13525414
M. Wt: 268.28 g/mol
InChI Key: FRXZENCBDYNJIV-UHFFFAOYSA-N
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Description

tert-Butyl N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate typically involves the following steps:

  • Formation of the Pyrrolidine Intermediate: : The synthesis begins with the preparation of the pyrrolidine intermediate. This can be achieved through the reaction of a suitable amine with a carbonyl compound under reductive amination conditions.

  • Introduction of the Trifluoroethyl Group: : The next step involves the introduction of the trifluoroethyl group. This can be done by reacting the pyrrolidine intermediate with a trifluoroethylating agent, such as trifluoroethyl iodide, in the presence of a base.

  • Carbamate Formation: : The final step is the formation of the carbamate. This is typically achieved by reacting the trifluoroethylated pyrrolidine with tert-butyl chloroformate in the presence of a base, such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : tert-Butyl N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate can undergo oxidation reactions, particularly at the pyrrolidine ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the carbamate group, converting it into an amine. Reducing agents such as lithium aluminum hydride or borane can be used.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the trifluoroethyl group. Nucleophiles such as amines or thiols can replace the trifluoroethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, borane, tetrahydrofuran as a solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Oxidized pyrrolidine derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted carbamates with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. The trifluoroethyl group can act as a bioisostere, mimicking the properties of other functional groups in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising scaffold for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring can modulate its pharmacokinetic properties. The carbamate group can undergo hydrolysis in biological systems, releasing active metabolites that exert the desired effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(pyrrolidin-3-yl)carbamate: Lacks the trifluoroethyl group, which can affect its reactivity and biological activity.

    tert-Butyl N-(2,2,2-trifluoroethyl)carbamate: Lacks the pyrrolidine ring, which can influence its binding properties and stability.

    N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate: Lacks the tert-butyl group, which can impact its solubility and pharmacokinetics.

Uniqueness

tert-Butyl N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate is unique due to the combination of its functional groups. The presence of the trifluoroethyl group enhances its lipophilicity and metabolic stability, while the pyrrolidine ring provides a rigid structure that can improve binding specificity. The tert-butyl group contributes to its overall stability and solubility, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl N-pyrrolidin-3-yl-N-(2,2,2-trifluoroethyl)carbamate

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16(7-11(12,13)14)8-4-5-15-6-8/h8,15H,4-7H2,1-3H3

InChI Key

FRXZENCBDYNJIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC(F)(F)F)C1CCNC1

Origin of Product

United States

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